molecular formula C2H3NO2S B14674813 Amino(sulfanylidene)acetic acid CAS No. 39894-60-5

Amino(sulfanylidene)acetic acid

Cat. No.: B14674813
CAS No.: 39894-60-5
M. Wt: 105.12 g/mol
InChI Key: ZBATUDRZGIGLCN-UHFFFAOYSA-N
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Description

Amino(sulfanylidene)acetic acid is a unique compound characterized by the presence of both amino and sulfanylidene groups attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amino(sulfanylidene)acetic acid typically involves the reaction of amino acids with sulfur-containing reagents. One common method is the reaction of glycine with sulfur monochloride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Amino(sulfanylidene)acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Amino(sulfanylidene)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of amino(sulfanylidene)acetic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes.

Comparison with Similar Compounds

    Cysteine: An amino acid with a thiol group, similar in structure but with different reactivity.

    Methionine: Another sulfur-containing amino acid, but with a thioether group instead of a sulfanylidene group.

    Thioacetic Acid: Contains a thiol group attached to an acetic acid backbone, similar in structure but different in chemical properties.

Uniqueness: Amino(sulfanylidene)acetic acid is unique due to the presence of both amino and sulfanylidene groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

2-amino-2-sulfanylideneacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2S/c3-1(6)2(4)5/h(H2,3,6)(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBATUDRZGIGLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498955
Record name Amino(sulfanylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39894-60-5
Record name Amino(sulfanylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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